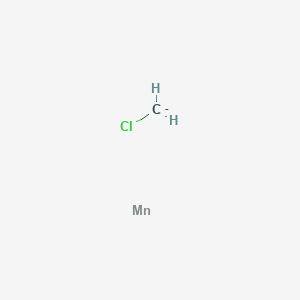
Chloromethane;manganese
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloromethane, also known as methyl chloride, is a colorless, flammable gas with a faint, sweet odor. It is an organic compound with the chemical formula CH₃Cl. Chloromethane is primarily produced industrially and occurs naturally in trace amounts. Manganese, on the other hand, is a transition metal with the chemical symbol Mn. When combined, chloromethane and manganese form a compound that has significant industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Methanol Hydrochlorination: This is the primary industrial method for producing chloromethane. Methanol (CH₃OH) reacts with hydrogen chloride (HCl) to produce chloromethane (CH₃Cl) and water (H₂O).
Substitution Chlorination of Methane: Methane (CH₄) reacts with chlorine (Cl₂) under ultraviolet light or high temperatures to produce chloromethane and hydrogen chloride (HCl).
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Chloromethane undergoes substitution reactions where the chlorine atom is replaced by other atoms or groups.
Oxidation and Reduction: Chloromethane can be oxidized to form formaldehyde (CH₂O) and further to formic acid (HCOOH).
Common Reagents and Conditions:
Reagents: Chlorine (Cl₂), hydrogen chloride (HCl), magnesium (Mg), and various catalysts.
Conditions: High temperatures, ultraviolet light, and the presence of catalysts.
Major Products:
Substitution Products: Methylmagnesium chloride (CH₃MgCl).
Oxidation Products: Formaldehyde (CH₂O) and formic acid (HCOOH).
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of chloromethane involves its ability to act as a methylating agent, transferring a methyl group to other molecules. This process is facilitated by the presence of catalysts and specific reaction conditions. Manganese compounds, on the other hand, act as catalysts in various chemical reactions, facilitating the conversion of reactants to products through redox reactions and other catalytic processes .
Comparaison Avec Des Composés Similaires
- Chloroiodomethane (CH₂ClI)
- Bromochloromethane (CH₂BrCl)
- Dibromochloromethane (CHBr₂Cl)
Comparison:
- Chloromethane vs. Chloroiodomethane: Chloromethane is less reactive compared to chloroiodomethane due to the presence of a single halogen atom. Chloroiodomethane, with both chlorine and iodine, exhibits higher reactivity and is used in different synthetic applications .
- Chloromethane vs. Bromochloromethane: Bromochloromethane has both bromine and chlorine atoms, making it more reactive than chloromethane. It is used in fire suppression systems and as an intermediate in organic synthesis .
- Chloromethane vs. Dibromochloromethane: Dibromochloromethane contains two bromine atoms and one chlorine atom, making it highly reactive. It is used in the synthesis of pharmaceuticals and other organic compounds .
Chloromethane and manganese compounds are unique due to their specific reactivity and applications in various fields, making them valuable in both industrial and scientific research.
Propriétés
Numéro CAS |
89984-56-5 |
|---|---|
Formule moléculaire |
CH2ClMn- |
Poids moléculaire |
104.42 g/mol |
Nom IUPAC |
chloromethane;manganese |
InChI |
InChI=1S/CH2Cl.Mn/c1-2;/h1H2;/q-1; |
Clé InChI |
UKQHQSDCXLZWJI-UHFFFAOYSA-N |
SMILES canonique |
[CH2-]Cl.[Mn] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


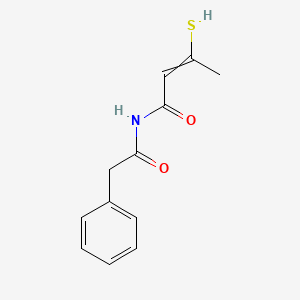
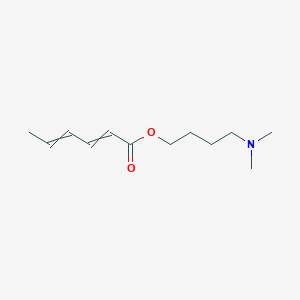
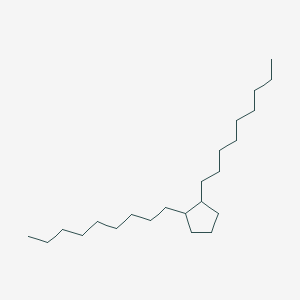
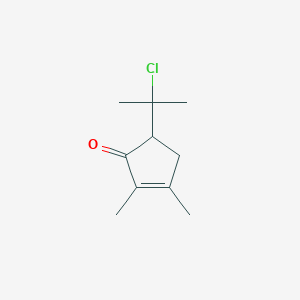
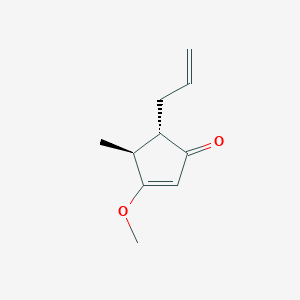
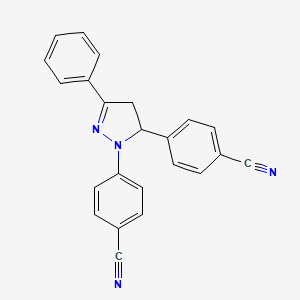
![N-ethyl-N-[3-(7H-purin-8-yl)phenyl]methanesulfonamide](/img/structure/B14392612.png)
![6-Methoxy-N-propyl-5H-pyrido[2,3-c]azepin-9-amine](/img/structure/B14392615.png)

![4-[3-(3-Phenoxyphenyl)propyl]aniline](/img/structure/B14392624.png)
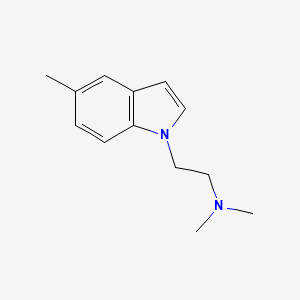
![Methyl 2-[5-(9-chlorononanoyl)thiophen-2-yl]acetate](/img/structure/B14392632.png)
![1,1'-(Butane-2,2-diyl)bis[4-(benzyloxy)benzene]](/img/structure/B14392633.png)

